molecular formula C17H18N4O3 B11071980 Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-propylpyrimidine-5-carboxylate

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-propylpyrimidine-5-carboxylate

Cat. No.: B11071980
M. Wt: 326.35 g/mol
InChI Key: MPIFXSJKAKHDFF-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-propylpyrimidine-5-carboxylate is a pyrimidine derivative featuring a benzoxazole substituent at the 2-position and a propyl group at the 4-position of the pyrimidine core. The ester group at the 5-position enhances its solubility in organic solvents, making it suitable for synthetic modifications. Structural characterization of such compounds typically employs X-ray crystallography (using software like SHELX and ORTEP ) and NMR spectroscopy to confirm regiochemistry and substituent orientation.

Properties

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

ethyl 2-(1,3-benzoxazol-2-ylamino)-4-propylpyrimidine-5-carboxylate

InChI

InChI=1S/C17H18N4O3/c1-3-7-12-11(15(22)23-4-2)10-18-16(19-12)21-17-20-13-8-5-6-9-14(13)24-17/h5-6,8-10H,3-4,7H2,1-2H3,(H,18,19,20,21)

InChI Key

MPIFXSJKAKHDFF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NC=C1C(=O)OCC)NC2=NC3=CC=CC=C3O2

Origin of Product

United States

Chemical Reactions Analysis

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-propylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide (NBS).

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-propylpyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-propylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to inhibit various enzymes and receptors, leading to its antimicrobial and anticancer effects . The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its cytotoxic effects on cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at the Pyrimidine 4-Position

The 4-position substituent significantly influences physicochemical and biological properties. A closely related analog, ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(4-chlorophenyl)sulfanylmethyl]pyrimidine-5-carboxylate (), replaces the propyl group with a bulkier, electron-deficient [(4-chlorophenyl)sulfanylmethyl] group. Key differences include:

  • Lipophilicity : The propyl group in the target compound increases lipophilicity (predicted LogP ~3.5) compared to the more polar sulfanylmethyl group (LogP ~2.8), enhancing membrane permeability .
  • Electronic Effects : The electron-withdrawing chlorine and sulfur in the analog may alter the pyrimidine ring’s electron density, affecting reactivity in nucleophilic substitutions .
Table 1: Substituent Comparison at Pyrimidine 4-Position
Compound 4-Position Substituent Predicted LogP Steric Bulk (ų)
Target Compound Propyl 3.5 70
Analog () [(4-Chlorophenyl)sulfanylmethyl] 2.8 120

Core Heterocycle Modifications

Pyrimidine derivatives are often compared to pyrazolopyrimidines () and imidazole analogs (). For example:

  • Pyrazolopyrimidines (e.g., 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine): These compounds lack the benzoxazole moiety but share the pyrimidine core.
  • Imidazole Derivatives (): Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl) acetate and analogs feature imidazole cores with varied aryl substituents.

Hydrogen-Bonding Patterns and Crystal Packing

The benzoxazolylamino group in the target compound forms strong N–H···N and N–H···O hydrogen bonds, as observed in similar crystals (). In contrast, sulfanylmethyl or imidazole-based analogs rely on weaker C–H···π or halogen bonding (e.g., C–Cl···O interactions in ). These differences impact solubility and crystal stability .

Biological Activity

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-propylpyrimidine-5-carboxylate is a compound with potential therapeutic applications due to its biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 342.36 g/mol
  • CAS Number : 669752-10-7

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress in cells. This is particularly relevant in neurodegenerative diseases such as Alzheimer's disease, where oxidative stress plays a key role in neuronal damage.
  • Anti-inflammatory Effects : this compound has demonstrated the ability to modulate inflammatory pathways, potentially reducing inflammation in various tissues.
  • Cellular Protection : Research indicates that this compound can protect neuronal cells from apoptosis induced by amyloid beta (Aβ) peptides. It appears to restore mitochondrial function and enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase .

In Vitro Studies

A study investigated the effects of the compound on primary cortical neurons subjected to Aβ-induced oxidative stress. Key findings include:

  • Cell Viability : Treatment with the compound significantly improved cell viability compared to untreated controls.
  • Oxidative Stress Markers : The compound reduced levels of reactive oxygen species (ROS) and protein oxidation, indicating its protective role against oxidative damage.
  • Signaling Pathways : It was found to regulate critical signaling pathways involving NF-κB and GSK-3β, which are implicated in neuroinflammation and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantReduces ROS and enhances antioxidant enzyme activity
Anti-inflammatoryModulates inflammatory cytokines
NeuroprotectionProtects neurons from Aβ-induced apoptosis

Case Studies

  • Neuroprotective Effects in Alzheimer's Disease Models :
    • In a specific study, the administration of this compound in animal models showed a significant reduction in cognitive decline associated with amyloid pathology. The treatment led to improved memory performance and reduced neuroinflammation.
  • Impact on Oxidative Stress in Other Models :
    • Additional studies have highlighted its effectiveness in models of oxidative stress beyond neurodegeneration, suggesting broader therapeutic potential for conditions characterized by oxidative damage.

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